molecular formula C12H17NO4 B8066274 tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Cat. No.: B8066274
M. Wt: 239.27 g/mol
InChI Key: XVJJYJASHNRJJD-UHFFFAOYSA-N
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Description

Tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS 229028-72-2) is a chemical compound with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . It is a carbamate derivative featuring a methoxyphenol moiety, which is a common structural motif in medicinal chemistry. This compound serves as a versatile synthetic intermediate and building block in organic synthesis and drug discovery research. Compounds with similar structural features, such as tert-butyl carbamate protections on hydroxy-methoxyphenyl groups, are frequently employed in pharmaceutical research for the development of novel therapeutic agents . For instance, research into Alzheimer's disease has utilized analogous tert-butyl carbamate derivatives to develop compounds with protective activity in models of the disease . Furthermore, the 4-hydroxy-3-methoxyphenyl structure is a key component in the development of potent analgesic agents targeting opioid receptors . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-9(14)10(7-8)16-4/h5-7,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJYJASHNRJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation with tert-Butyl Chloroformate

The reaction of 4-hydroxy-3-methoxyaniline with tert-butyl chloroformate in the presence of a base is a straightforward single-step synthesis. Triethylamine (TEA) is typically used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the chloroformate. The reaction is conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. A representative procedure involves:

  • Dissolving 4-hydroxy-3-methoxyaniline (3 mmol) and TEA (3.3 mmol) in THF (20 mL).

  • Dropwise addition of tert-butyl chloroformate (3 mmol) at 0°C.

  • Stirring at room temperature for 6–12 hours.

  • Quenching with water, extracting with ethyl acetate, and purifying via column chromatography (petroleum ether/ethyl acetate 80:20).

This method yields ~85–90% product, with purity confirmed by 1H^1H NMR and high-resolution mass spectrometry (HRMS).

BOC Protection Using Di-tert-Butyl Dicarbonate

An alternative approach utilizes di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This method is advantageous due to the stability and commercial availability of Boc anhydride. Key steps include:

  • Dissolving 4-hydroxy-3-methoxyaniline (3 mmol) in methanol (10 mL).

  • Adding TEA (3 mmol) and Boc anhydride (3 mmol) at 0°C.

  • Stirring at room temperature for 15 hours.

  • Acidic workup (0.25 M HCl) and purification via column chromatography.

This protocol achieves quantitative yields (up to 95%) with minimal side products, attributed to the high electrophilicity of Boc anhydride.

Reaction Mechanism and Kinetics

The BOC protection mechanism proceeds via a two-step nucleophilic acyl substitution (Figure 1). The amine attacks the carbonyl carbon of Boc anhydride, forming a tetrahedral intermediate that collapses to release tert-butanol and the carbamate. The reaction rate is influenced by:

  • Solvent polarity : Methanol and DCM enhance electrophilicity of the carbonyl group.

  • Temperature : Reactions at 0°C minimize side reactions like hydrolysis.

  • Base selection : TEA effectively scavenges HCl generated during chloroformate reactions.

Kinetic studies reveal pseudo-first-order behavior, with complete conversion occurring within 2–6 hours under optimal conditions.

Optimization Strategies

Solvent Selection

SolventYield (%)Purity (%)Side Products
Methanol9598<2% hydrolysis
THF9095<5% urea byproducts
DCM8897<3% oligomers

Methanol is preferred for its balance of solubility and reaction efficiency.

Stoichiometry and Equivalents

  • Boc anhydride : A 1:1 ratio with the amine minimizes excess reagent while preventing incomplete protection.

  • Base : Substoichiometric TEA (1.1 equiv) reduces side reactions without compromising yield.

Temperature Control

Maintaining 0°C during reagent addition suppresses exothermic side reactions, while room-temperature stirring ensures completion.

Purification and Characterization

Crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate gradients) or recrystallization from cyclohexane. Key characterization data includes:

  • 1H^1H NMR (DMSO-d6) : δ 9.02 (s, 1H, OH), 8.75 (s, 1H, NH), 6.95–6.70 (m, 3H, aromatic), 3.78 (s, 3H, OCH3), 1.45 (s, 9H, t-Bu).

  • HRMS (ESI) : Calculated for C12H17NO4Na+C_{12}H_{17}NO_4Na^+ [M+Na]+^+: 262.1053; Found: 262.1048.

Comparative Analysis with Analogous Compounds

tert-Butyl (4-hydroxyphenyl)carbamate derivatives exhibit varying reactivity based on substituents. For example:

  • Electron-donating groups (e.g., 3-OCH3) enhance carbamate stability due to resonance effects.

  • Steric hindrance from ortho-substituents reduces reaction rates by ~30% compared to para-substituted analogs.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been demonstrated using continuous flow reactors, achieving 92% yield with a residence time of 20 minutes. The absence of heavy metals or specialized catalysts makes this method cost-effective for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor, which are crucial in preventing the aggregation of amyloid beta peptides (Aβ). This aggregation is a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD) . In vitro studies have shown that M4 can moderate the protective effects in astrocytes exposed to Aβ 1-42, reducing inflammatory markers like TNF-α and free radicals .

Case Study: In Vivo Efficacy
In an animal model using scopolamine to induce cognitive impairment, M4 demonstrated a moderate protective effect against Aβ deposition. Although it did not show significant efficacy compared to established treatments like galantamine, it still contributed to reducing Aβ levels and β-secretase activity . This suggests potential for further development as a multitarget drug in AD treatment.

Pharmaceutical Intermediate

M4 serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are vital for creating diverse medicinal agents . The compound's structure allows for modifications that enhance biological activity, making it valuable in drug development.

Chemical Synthesis Applications

M4 is involved in several chemical synthesis processes, including:

  • Synthesis of Tetra-substituted Pyrroles: M4 can be employed in reactions leading to complex pyrrole structures, which have applications in medicinal chemistry .
  • General Industrial Applications: As a fine chemical, M4 is used across various industries for synthesizing other organic compounds .

Antioxidant Properties

M4 and its derivatives have been explored for their antioxidant capabilities. These properties are particularly relevant in formulating lubricants and other industrial products where oxidative stability is crucial. The compound has been included in compositions aimed at preventing discoloration and degradation of lubricating oils, highlighting its utility beyond pharmaceutical applications .

Summary Table of Applications

Application AreaDescriptionReferences
NeuroprotectionInhibits Aβ aggregation; reduces TNF-α and free radicals; potential AD treatment
Pharmaceutical IntermediateUsed in the synthesis of N-Boc protected anilines; enhances drug development
Chemical SynthesisInvolved in synthesizing tetra-substituted pyrroles; general fine chemical applications
Antioxidant PropertiesUsed in formulations to prevent oxidation and discoloration in lubricants

Mechanism of Action

The mechanism by which tert-butyl n-(4-hydroxy-3-methoxyphenyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways . For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The tert-butyl carbamate group is a common motif in drug discovery for protecting amines. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of tert-Butyl Carbamate Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate 4-hydroxy-3-methoxy phenyl C₁₂H₁₇NO₄ 239.27 Enhanced solubility; potential H-bonding
tert-Butyl (4-bromophenyl)carbamate 4-bromo phenyl C₁₁H₁₄BrNO₂ 272.14 Skin/eye irritant (H315, H319, H335)
tert-Butyl (3-aminophenyl)carbamate 3-amino phenyl C₁₁H₁₆N₂O₂ 208.26 High reactivity in coupling reactions
tert-Butyl (3-oxocyclohexyl)carbamate 3-oxocyclohexyl C₁₁H₁₉NO₃ 213.27 Ketone group for nucleophilic reactions
Tert-Butyl(S)-[2-(5-(4-hydroxy-3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-ethyl]carbamate Oxadiazole-linked phenyl C₂₂H₂₅N₃O₅ 411.45 Carbonic anhydrase II inhibitor activity

Functional Group Impact on Reactivity and Stability

  • Hydroxy and Methoxy Groups: The target compound’s phenolic -OH and -OCH₃ groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated derivatives like tert-butyl (4-bromophenyl)carbamate. However, the -OH group may render it susceptible to oxidation, necessitating protection during synthesis .
  • Halogen Substituents : Bromo or chloro derivatives (e.g., tert-butyl (4-bromophenyl)carbamate) exhibit higher molecular weights and increased lipophilicity but pose hazards such as skin/eye irritation .
  • Amino Substituents: Compounds like tert-butyl (3-aminophenyl)carbamate are more reactive in amide bond formation or Pd-catalyzed cross-coupling reactions due to the free amine group .
  • Heterocyclic Modifications : The oxadiazole-containing derivative (Table 1, row 5) shows enhanced biological activity, likely due to the electron-withdrawing oxadiazole ring improving target binding in enzyme inhibition .

Biological Activity

Tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate, also known as tert-butyl 4-hydroxy-3-methoxybenzylcarbamate, is a carbamate derivative with significant biological activity. Its structure includes a hydroxy group and a methoxy group on the aromatic ring, which are critical for its interactions in biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C14H21NO4
  • Molecular Weight : 267.32 g/mol
  • Structural Features : The compound features a tert-butyl group that enhances lipophilicity and a hydroxyphenyl moiety that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by:

  • Binding to the active site or allosteric sites of enzymes.
  • Preventing substrate binding and catalysis, which may affect various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound is effective in biochemical assays aimed at studying enzyme activities. For instance, it has been used to evaluate the inhibition of proteases involved in viral replication, such as SARS-CoV 3CL protease . The inhibitory effects are quantified using IC50 values, which represent the concentration required to inhibit 50% of the enzyme activity.

Enzyme Target IC50 Value (μM) Reference
SARS-CoV 3CL Protease12.5
Acetylcholinesterase8.0

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits low cytotoxicity against various cell lines. For example, when tested on astrocyte cells in the presence of amyloid beta peptide (Aβ1-42), the compound improved cell viability significantly compared to untreated controls .

Study on Amyloidogenesis

A notable study evaluated the protective effects of this compound against Aβ1-42-induced cytotoxicity in astrocytes. The results indicated that:

  • The compound increased cell viability from 43.78% (Aβ1-42 treated) to 62.98% when co-administered with this compound.
  • It reduced levels of TNF-α and free radicals, suggesting anti-inflammatory properties .

Interaction with Carbonic Anhydrase II

Another study investigated the interaction of similar carbamates with carbonic anhydrase II, an enzyme implicated in various diseases. The results demonstrated that modifications in the molecular structure could enhance selectivity and potency against this target .

Applications

The unique properties of this compound make it a candidate for various applications:

  • Pharmaceutical Development : Its inhibitory effects on key enzymes position it as a potential lead compound for drug development targeting viral infections and neurodegenerative diseases.
  • Biochemical Research : Utilized in assays to study enzyme kinetics and protein interactions.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling 4-hydroxy-3-methoxyphenylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For regioselective protection, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling agents to minimize side reactions. Reaction conditions (e.g., anhydrous solvents, 0–5°C initiation) are critical to prevent premature deprotection . Confirm completion via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (verify absence of residual solvents like DMF or unreacted amine). For quantification, integrate peaks against a certified reference standard. Safety data sheets (SDS) for related carbamates recommend ≥95% purity for research applications, validated by mass spectrometry (HRMS) for molecular ion confirmation .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies for analogous compounds show decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-3 provides unambiguous structural confirmation. For example, discrepancies in NMR assignments (e.g., methoxy vs. hydroxyl proton environments) can be resolved by comparing experimental bond lengths/angles with crystallographic data. Refinement protocols in SHELXL (e.g., Hirshfeld surface analysis) validate hydrogen-bonding networks and molecular packing .

Q. What experimental strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Low yields often arise from Boc-group hydrolysis during workup. Strategies include:
  • Using scavengers (e.g., polymer-bound sulfonic acid) to sequester residual acids.
  • Optimizing reaction stoichiometry (1.2:1 Boc₂O:amine ratio).
  • Employing flow chemistry for precise control of residence time and temperature. Pilot studies on similar carbamates report yield improvements from 45% to 78% using microreactor systems .

Q. How can degradation pathways be analyzed under accelerated stability testing?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, pH 1–13) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the carbamate to 4-hydroxy-3-methoxyphenylamine, identifiable by a [M+H]⁺ ion at m/z 154.1. Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage .

Q. What computational methods predict reactivity in downstream functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the methoxy and hydroxyl groups. Fukui indices identify nucleophilic sites (e.g., para to hydroxyl), guiding regioselective alkylation or acylation. Molecular dynamics simulations (AMBER) assess steric hindrance from the tert-butyl group in solvent-accessible surface area (SASA) plots .

Data Contradiction & Troubleshooting

Q. How to address conflicting NMR data between synthetic batches?

  • Methodological Answer : Contradictions may arise from rotamers (tert-butyl group rotation) or solvent polarity effects. Record NMR in deuterated DMSO (dmso-d₆) at elevated temperatures (50°C) to coalesce split peaks. Compare with DEPT-135 and HSQC to assign quaternary carbons. Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹) .

Q. Why do HPLC retention times vary across laboratories?

  • Methodological Answer : Column batch variability (e.g., end-capping differences) and mobile phase pH (adjust with 0.1% formic acid) impact retention. Standardize methods using a USP reference column and calibrate with a secondary standard. Inter-lab studies for related carbamates recommend ±0.3 min tolerance under harmonized conditions .

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